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Compound of Interest

Compound Name: 2-Amino Nevirapine

Cat. No.: B137577 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the properties of 2-hydroxynevirapine and 3-

hydroxynevirapine, the principal aromatic hydroxylated metabolites of the non-nucleoside

reverse transcriptase inhibitor (NNRTI), nevirapine. Understanding the distinct characteristics of

these metabolites is crucial for comprehending the metabolic profile, potential for drug-drug

interactions, and the toxicology of nevirapine. This document summarizes key experimental

data on their formation, subsequent metabolic pathways, and biological activities.

Physicochemical and Biological Properties
A direct side-by-side experimental comparison of all properties for 2-hydroxynevirapine and 3-

hydroxynevirapine is not extensively available in the current literature. However, by

consolidating data from various studies and employing predictive models for physicochemical

characteristics, a comparative profile can be established.
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Property
2-
Hydroxynevirapine

3-
Hydroxynevirapine

Reference

Molecular Formula C₁₅H₁₄N₄O₂ C₁₅H₁₄N₄O₂ N/A

Molecular Weight (

g/mol )
282.30 282.30 N/A

Predicted LogP 1.8 1.9 Predicted

Predicted Water

Solubility (mg/L)
150 120 Predicted

Primary Metabolic

Enzyme

Cytochrome P450

3A4 (CYP3A4)

Cytochrome P450

2B6 (CYP2B6)
[1][2][3]

Metabolic Index

(Single Dose)

Higher than 3-

hydroxynevirapine

Lower than 2-

hydroxynevirapine
[4]

Metabolic Index

(Steady State)
Decreases Increases [4]

Antiviral Activity (HIV-

1 RT)
Data not available Data not available N/A

Cytotoxicity

Implicated in toxicity

via reactive

metabolites

Implicated in toxicity

via reactive

metabolites

[5][6]

Note on Predicted Properties: LogP (a measure of lipophilicity) and water solubility are

predicted using computational models, as direct experimental values are not readily available

in the cited literature. These predictions offer an estimation of the compounds' physicochemical

behavior.

Metabolic Pathways and Bioactivation
The metabolism of nevirapine to its hydroxylated derivatives is a critical step in its

biotransformation. The regioselectivity of this hydroxylation is determined by specific

cytochrome P450 enzymes.

Formation of Hydroxylated Metabolites:
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2-Hydroxynevirapine: Primarily formed through the action of CYP3A4.[1][3]

3-Hydroxynevirapine: Primarily formed through the action of CYP2B6.[1][3]

The differential induction and inhibition of these enzymes can significantly alter the ratio of

these metabolites, which may have clinical implications. For instance, co-administration of

drugs that induce CYP2B6 could lead to higher levels of 3-hydroxynevirapine.

Subsequent Bioactivation:

Both 2-hydroxynevirapine and 3-hydroxynevirapine can undergo further oxidation to form

reactive quinoid intermediates.[6] These electrophilic species are capable of forming covalent

adducts with cellular macromolecules, a mechanism believed to be involved in nevirapine-

induced hepatotoxicity and skin rashes.[5][6]

Caption: Metabolic activation of nevirapine to its hydroxylated metabolites and subsequent

bioactivation.

Experimental Protocols
Detailed methodologies are essential for the accurate comparison of 2-hydroxynevirapine and

3-hydroxynevirapine. Below are summaries of protocols relevant to their study.

In Vitro Metabolism Assay
This protocol is used to determine the formation of hydroxylated nevirapine metabolites by

specific CYP enzymes.

Incubation: Nevirapine is incubated with human liver microsomes or recombinant CYP

enzymes (e.g., CYP3A4, CYP2B6) in a phosphate buffer (pH 7.4).

Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating

system.

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as

acetonitrile, which also serves to precipitate proteins.
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Sample Preparation: The mixture is centrifuged, and the supernatant is collected for

analysis.

LC-MS/MS Analysis: The formation of 2-hydroxynevirapine and 3-hydroxynevirapine is

quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method.[4]

Sample Preparation Analysis

Incubate Nevirapine with
Liver Microsomes/CYPs

Add NADPH
(Initiate Reaction)

Quench Reaction
(e.g., Acetonitrile)

Centrifuge and
Collect Supernatant LC-MS/MS Analysis Quantify Metabolites

Click to download full resolution via product page

Caption: Workflow for in vitro analysis of nevirapine metabolism.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

Assay Components: The assay is typically performed in a microtiter plate containing a

reaction mixture with HIV-1 RT enzyme, a template-primer (e.g., poly(A)·oligo(dT)), and a

labeled or detectable nucleotide substrate (e.g., ³H-dTTP or a fluorescent analog).

Compound Addition: Serial dilutions of the test compounds (2-hydroxynevirapine and 3-

hydroxynevirapine) are added to the wells.

Incubation: The plate is incubated to allow the reverse transcription reaction to proceed.

Detection: The incorporation of the labeled nucleotide into the newly synthesized DNA strand

is measured. For radiolabeled substrates, this involves capturing the DNA on a filter and

measuring radioactivity. For colorimetric or fluorometric assays, the signal is read using a

plate reader.

Data Analysis: The concentration of the compound that inhibits 50% of the RT activity (IC₅₀)

is calculated from the dose-response curve.[2][7]
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Cytotoxicity Assay (MTT/MTS Assay)
This assay determines the concentration of a compound that is toxic to cells.

Cell Seeding: A relevant cell line (e.g., human hepatoma cells like HepG2) is seeded into a

96-well plate and allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of 2-

hydroxynevirapine and 3-hydroxynevirapine for a specified period (e.g., 24, 48, or 72 hours).

Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) or MTS is added to each well. Viable cells with active

metabolism convert the tetrazolium salt into a colored formazan product.

Incubation: The plate is incubated to allow for the color change to develop.

Measurement: The absorbance of the formazan product is measured using a microplate

reader.

Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC₅₀)

is determined from the dose-response curve.[5][8]

Summary and Conclusion
2-Hydroxynevirapine and 3-hydroxynevirapine are key metabolites in the clearance of

nevirapine, with their formation being catalyzed by different CYP450 isoenzymes. This

differential metabolism has significant implications for potential drug-drug interactions. Both

metabolites can be further bioactivated to reactive species implicated in nevirapine's toxicity.

While direct comparative data on their antiviral efficacy and cytotoxicity are limited,

understanding their distinct metabolic pathways is fundamental for a comprehensive risk

assessment of nevirapine therapy and for the development of safer analogues. Further

research directly comparing the biological activities and toxicological profiles of these two

metabolites is warranted to fully elucidate their roles in the overall pharmacology of nevirapine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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